molecular formula C18H17N3O2S2 B12048881 4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12048881
M. Wt: 371.5 g/mol
InChI Key: XSCFDOSMKUELCR-UHFFFAOYSA-N
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Description

4-Amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (Molecular Formula: C₁₈H₁₇N₃O₂S₂) is a thiazole-derived heterocyclic compound characterized by a 2-sulfanylidene moiety and an N-(4-ethoxyphenyl)carboxamide substituent. Thiazole derivatives are widely explored for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, making this compound a candidate for drug discovery .

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O2S2/c1-2-23-14-10-8-12(9-11-14)20-17(22)15-16(19)21(18(24)25-15)13-6-4-3-5-7-13/h3-11H,2,19H2,1H3,(H,20,22)

InChI Key

XSCFDOSMKUELCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring through a multi-step process. One common method includes the reaction of 4-ethoxyaniline with phenyl isothiocyanate to form an intermediate, which is then cyclized with α-bromoacetophenone under basic conditions to yield the desired thiazole compound. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiazole ring is known to interact with nucleic acids and proteins, disrupting their normal function and leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole carboxamides exhibit diverse bioactivities influenced by substituent variations. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Thiazole Carboxamides

Compound Name Key Substituents Molecular Formula Reported Activity/Properties Reference
4-Amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide 4-ethoxyphenyl, phenyl, sulfanylidene C₁₈H₁₇N₃O₂S₂ Potential anticancer (structural analog data)
4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 2,6-dichlorophenyl, methyl C₁₁H₁₀Cl₂N₃OS₂ Antimicrobial (hypothesized)
4-Amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Ethyl, 1-phenylethyl C₁₄H₁₈N₃OS₂ Not reported (structural analog)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives [e.g., 3a–s] 4-pyridinyl, methyl Varies (e.g., C₁₀H₉N₃OS) Anticancer (IC₅₀: 1.61–1.98 µg/mL)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-methoxy-4-(trifluoromethyl)phenyl, nitrothiophene C₁₆H₁₀F₃N₃O₄S₂ Antibacterial (purity-dependent)

Key Structural Differences and Implications

Conversely, the dichlorophenyl analog may exhibit higher electrophilicity, influencing receptor binding . Methyl or ethyl groups (e.g., in ) reduce steric hindrance compared to bulkier phenyl/ethoxyphenyl substituents, possibly favoring metabolic stability but reducing target specificity .

Role of the Sulfanylidene/Thioxo Group

  • The 2-sulfanylidene moiety in the target compound may participate in redox reactions or metal chelation, unlike the 2-thioxo group in , which has similar reactivity but distinct tautomeric properties .

Biological Activity Trends

  • Pyridinyl-substituted thiazoles (e.g., ) show potent anticancer activity (IC₅₀ ~1.6 µg/mL), suggesting electron-deficient aromatic rings enhance cytotoxicity . The ethoxyphenyl group in the target compound, being electron-rich, may modulate this activity.
  • Nitrothiophene-carboxamide hybrids (e.g., ) demonstrate narrow-spectrum antibacterial effects, highlighting the role of nitro groups in disrupting bacterial enzymes .

Research Findings and Mechanistic Insights

  • Anticancer Potential: Structural analogs with methyl/pyridinyl groups (e.g., ) inhibit hepatocellular carcinoma (HepG-2) via apoptosis induction, possibly through kinase inhibition . The target compound’s ethoxyphenyl group may alter pharmacokinetics, warranting cytotoxicity assays.
  • Antimicrobial Activity : Chlorophenyl and nitro-substituted analogs (e.g., ) suggest that halogenation and electron-withdrawing groups enhance antibacterial efficacy by targeting DNA gyrase .
  • Synthetic Flexibility : The carboxamide backbone allows modular synthesis (e.g., coupling with amines ), enabling rapid diversification for structure-activity relationship (SAR) studies .

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